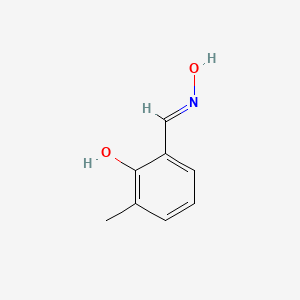

3-甲基水杨醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylsalicylaldoxime is a chemical compound with diverse applications in scientific research. This compound plays a pivotal role in various fields, including pharmaceuticals, catalysis, and material science. Its unique properties make it a valuable tool for studying and developing new advancements in these areas .

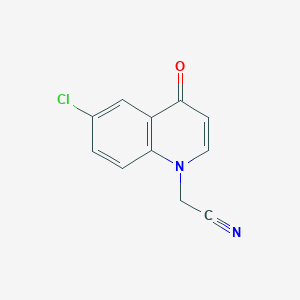

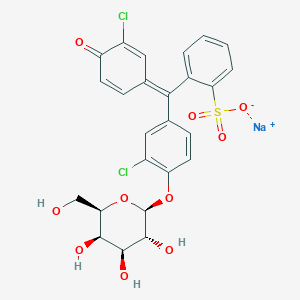

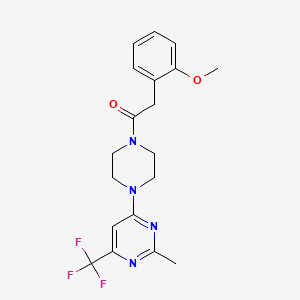

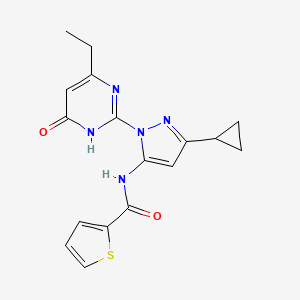

Molecular Structure Analysis

The molecular formula of 3-Methylsalicylaldoxime is C8H9NO2 . The average mass is 151.163 Da and the monoisotopic mass is 151.063324 Da . For a detailed structure analysis, techniques like single-crystal X-ray diffraction (SC-XRD) analysis and MicroED can be used .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its color, density, hardness, melting and boiling points, and its reactivity with other substances . Unfortunately, specific information about the physical and chemical properties of 3-Methylsalicylaldoxime is not available in the current resources.科学研究应用

Bioinorganic Chemistry and Metalloenzymes

Understanding the interactions between 3-Methylsalicylaldoxime and metal ions sheds light on metalloenzymes and their catalytic mechanisms. Researchers investigate how these ligands modulate metal centers in enzymes, affecting substrate binding, activation, and turnover. Insights gained from studying salicylaldoxime-metal complexes contribute to bioinorganic chemistry and enzyme design.

安全和危害

作用机制

Target of Action

3-Methylsalicylaldoxime is a chemical compound that has been found to inhibit immune hemolysis by selectively targeting the interaction between EAC’1,4,2 and C’3 . It demonstrates inhibitory activity without reversible effects by divalent cations .

Mode of Action

The mode of action of 3-Methylsalicylaldoxime involves its role as the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This suggests that the compound works by preventing the effective combination of C’3 with EAC’1,4,2, rather than by destroying C’3 itself .

Biochemical Pathways

Given its role as a chelator, it’s likely that it interacts with various biochemical pathways involving transition metal ions .

Result of Action

The result of 3-Methylsalicylaldoxime’s action is the inhibition of immune hemolysis by specifically targeting the interaction between EAC’1,4,2 and C’3, without reversible effects by divalent cations . This suggests that the compound could have potential applications in conditions where immune hemolysis is a concern.

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. While specific information on 3-Methylsalicylaldoxime is limited, factors such as pH can influence the action of many compounds. For instance, 3-Methylsalicylaldoxime acts as a bidentate ligand in highly acidic media .

属性

IUPAC Name |

2-[(E)-hydroxyiminomethyl]-6-methylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-2-4-7(5-9-11)8(6)10/h2-5,10-11H,1H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJHFFKODHFICU-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=NO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C=N/O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylsalicylaldoxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2450099.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)

![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)

![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)